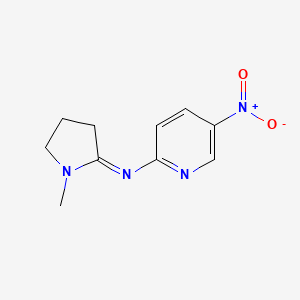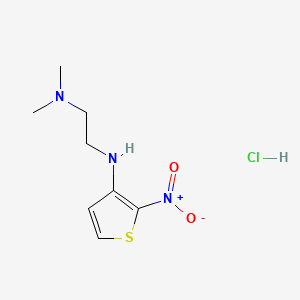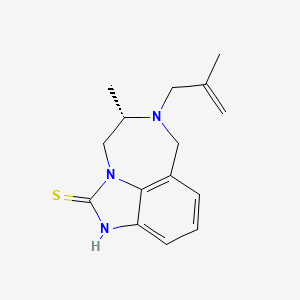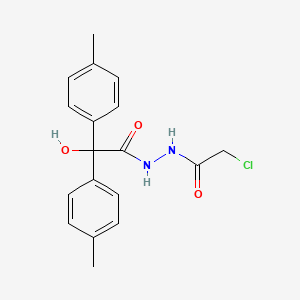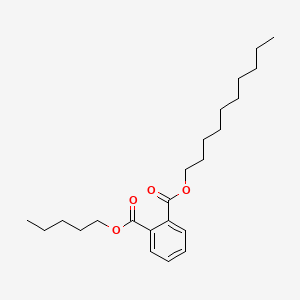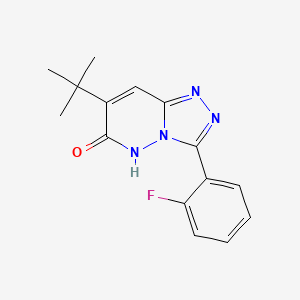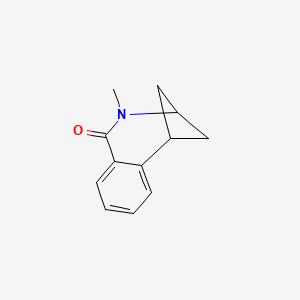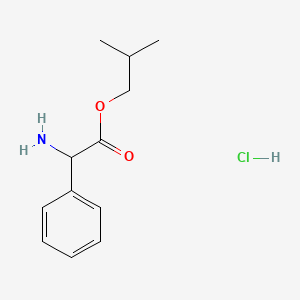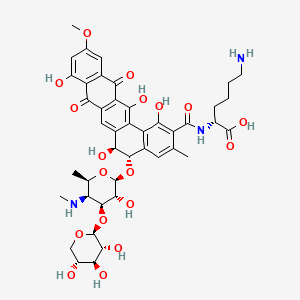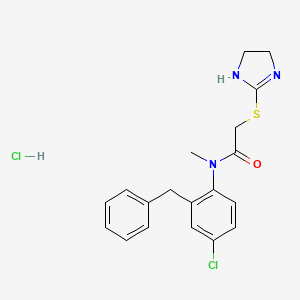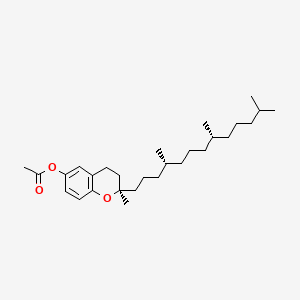
Tocol acetate, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tocol acetate, (2R)-, is a derivative of tocol, a compound that belongs to the vitamin E family. Tocols are known for their antioxidant properties, which help in protecting cells from oxidative damage. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tocol acetate, (2R)-, typically involves the esterification of tocol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the sensitive tocol structure. The reaction can be summarized as follows: [ \text{Tocol} + \text{Acetic Anhydride} \rightarrow \text{Tocol Acetate} + \text{Acetic Acid} ]
Industrial Production Methods
Industrial production of tocol acetate, (2R)-, often involves the extraction of tocol from natural sources such as palm oil, followed by its esterification. The extraction process may include saponification of palm fatty acid distillate, followed by purification using low-temperature solvent crystallization . The esterified product is then purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tocol acetate, (2R)-, can undergo various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopheryl quinone.
Reduction: The acetate group can be reduced back to the hydroxyl group, regenerating tocol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopheryl quinone
Reduction: Tocol
Substitution: Various tocol derivatives depending on the nucleophile used
Scientific Research Applications
Tocol acetate, (2R)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Mechanism of Action
The mechanism of action of tocol acetate, (2R)-, primarily involves its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. The molecular targets include lipid radicals and reactive oxygen species. The pathways involved in its action include the scavenging of free radicals and the protection of cellular membranes from lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Uniqueness
Tocol acetate, (2R)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Unlike tocopherols and tocotrienols, which have varying degrees of saturation in their side chains, tocol acetate has a fully saturated side chain, which may affect its solubility and stability .
Properties
CAS No. |
153379-68-1 |
|---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
[(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28-/m1/s1 |
InChI Key |
CBUJHSGSOYAVJD-MVOZIGHISA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



